PEG2 Linker Length Outperforms PEG4 in ERα Protein Degradation Activity
A direct head-to-head comparison within the same study evaluated ERα-targeting PROTACs constructed using decoy nucleic acid warheads and IAP E3 ligase ligands. PROTACs were synthesized with either a PEG2 linker (LCL-ER(dec)-P2) or a PEG4 linker (LCL-ER(dec)-P4). While both linkers produced compounds with comparable ERα binding affinity (IC50 = 30–50 nM), their degradation activities diverged sharply. LCL-ER(dec)-P2 (PEG2) exhibited potent ERα degradation, while LCL-ER(dec)-P4 (PEG4) showed significantly reduced to negligible degradation activity, underscoring that a two-unit PEG spacer provides a distinct and functionally superior spatial orientation for this target-ligase pair [1]. This is consistent with the broader SAR principle that linker length, even at single monomer increments, is a critical conformational tuner [2].
| Evidence Dimension | ERα Protein Degradation Activity (Western Blotting) |
|---|---|
| Target Compound Data | Potent degradation observed (PEG2 linker: LCL-ER(dec)-P2) |
| Comparator Or Baseline | Minimal to no degradation (PEG4 linker: LCL-ER(dec)-P4) |
| Quantified Difference | Functional loss of degradation activity with PEG4 vs. retained activity with PEG2 |
| Conditions | ERα-targeting decoy nucleic acid PROTACs in MCF-7 breast cancer cells |
Why This Matters
This demonstrates that for specific E3 ligase/target protein pairs, the PEG2 spacer in Propargyl-PEG2-CH2CO2tBu is not an arbitrary choice but a functionally validated, non-substitutable parameter essential for achieving biological efficacy.
- [1] MEDCHEM NEWS Vol.33 No.2. デコイ核酸型PROTACの分子デザイン [Molecular Design of Decoy Nucleic Acid PROTACs]. Figure 3: ERα degradation activity of PROTACs with PEG2 vs. PEG4 linkers. 日本薬学会 医薬化学部会. View Source
- [2] Wurz RP, et al. A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem. 2018 Jan 25;61(2):453-461. View Source
